An In-depth Technical Guide on (2-Fluoro-phenyl)-piperazin-1-yl-methanone (CAS 139516-64-6)
An In-depth Technical Guide on (2-Fluoro-phenyl)-piperazin-1-yl-methanone (CAS 139516-64-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Fluoro-phenyl)-piperazin-1-yl-methanone, with CAS number 139516-64-6, is a fluorinated aromatic piperazine derivative. This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly as a scaffold for anticancer drug discovery. While this compound is often utilized as a chemical intermediate, recent research into its derivatives has highlighted a promising potential for the development of novel therapeutics, notably as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. This guide consolidates available data to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Core Compound Properties
The physicochemical properties of (2-Fluoro-phenyl)-piperazin-1-yl-methanone are summarized below. It is important to note that some of these values are predicted through computational models.
| Property | Value |
| CAS Number | 139516-64-6 |
| Molecular Formula | C₁₁H₁₃FN₂O |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone |
| Boiling Point | 352.3 ± 37.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.28 ± 0.10 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2F |
Synthesis and Characterization
Representative Experimental Protocol: Acylation of Piperazine
This protocol is based on analogous syntheses of similar compounds.
Objective: To synthesize (2-Fluoro-phenyl)-piperazin-1-yl-methanone by reacting piperazine with 2-fluorobenzoyl chloride.
Materials:
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Piperazine
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2-Fluorobenzoyl chloride
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
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Triethylamine (or another suitable base)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask, dissolve piperazine (typically a molar excess, e.g., 2-5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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To the cooled solution, slowly add triethylamine (1.1 equivalents).
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Add a solution of 2-fluorobenzoyl chloride (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow for Synthesis and Purification
Spectroscopic Characterization (Expected)
No specific spectroscopic data for the title compound was found in the reviewed literature. However, based on its structure and data from analogous compounds, the following characteristics can be expected:
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¹H NMR: Signals corresponding to the protons on the phenyl ring (in the aromatic region, likely showing splitting patterns consistent with ortho-fluoro substitution), and two distinct signals for the protons on the piperazine ring (typically broad singlets or multiplets in the aliphatic region).
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¹³C NMR: Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (with carbon-fluorine coupling), and the carbons of the piperazine ring.
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FT-IR: Characteristic absorption bands for the N-H stretch (if piperazine is not fully substituted), C=O (amide) stretch, C-N stretch, and aromatic C-H and C=C stretches.
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Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight (208.23 g/mol ).
Biological Activity and Potential Applications
While there is limited information on the biological activity of (2-Fluoro-phenyl)-piperazin-1-yl-methanone itself, the 1-(2-fluorophenyl)piperazine scaffold is of significant interest in medicinal chemistry. Recent studies have focused on derivatives of this core structure as potential anticancer agents.
A notable study designed and synthesized a series of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives and evaluated them as potential inhibitors of the anti-apoptotic protein Bcl-2.[1]
Anticancer Activity and Bcl-2 Inhibition
The study found that several derivatives exhibited moderate to high cytotoxic activity against the MDA-MB-231 breast cancer cell line.[1] Two compounds, in particular, showed promising antitumor activity with IC₅₀ values of 16.98 and 17.33 μM.[1] Further investigation revealed that these compounds could induce apoptosis and down-regulate the expression of Bcl-2, while up-regulating the expression of Caspase-3, a key executioner caspase in the apoptotic pathway.[1]
This suggests that the (2-Fluoro-phenyl)-piperazin-1-yl-methanone core can serve as a valuable scaffold for developing Bcl-2 inhibitors.
Bcl-2 Mediated Apoptosis Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis. A balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing apoptosis and promoting cell survival. Inhibitors of Bcl-2 can restore the apoptotic process in cancer cells.
Key Experimental Methodologies
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol Outline:
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Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and are incubated to allow for cell attachment.
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Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT. The plates are then incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
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Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.[1]
Conclusion
(2-Fluoro-phenyl)-piperazin-1-yl-methanone is a valuable chemical scaffold with demonstrated potential in the development of novel anticancer therapeutics. While data on the core compound itself is limited, research on its derivatives strongly suggests that it is a promising starting point for the design of Bcl-2 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and biological context, intended to support further research and development efforts in this area. Future work should focus on the detailed biological evaluation of the core compound and the continued exploration of its derivatives as potential clinical candidates.
